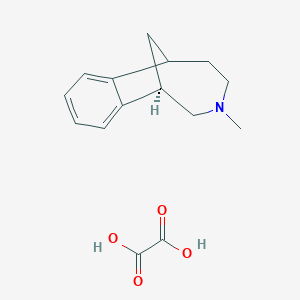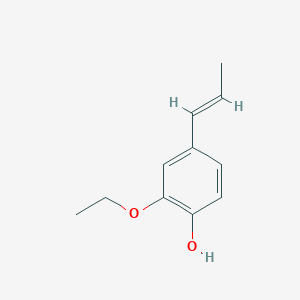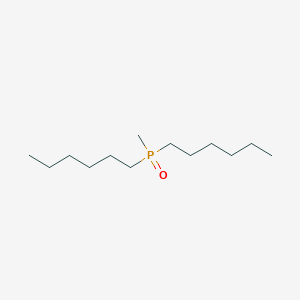
3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as WIN 35428 or CFT, and it belongs to a class of compounds called phenyltropanes. Phenyltropanes are a group of compounds that have been studied for their potential as dopamine reuptake inhibitors, which means they may have applications in the treatment of conditions such as addiction and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
The mechanism of action of 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium involves its ability to inhibit the reuptake of dopamine. This means that the compound blocks the transporters that normally remove dopamine from the synaptic cleft, allowing dopamine to remain in the synapse for a longer period of time. This leads to an increase in dopamine levels and may have effects on reward, motivation, and pleasure.
Biochemical and Physiological Effects
Studies have shown that 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium has effects on dopamine levels in the brain. In animal studies, the compound has been shown to increase dopamine levels in the striatum, a brain region that plays a role in reward and motivation. The compound has also been shown to increase locomotor activity in animals, which may be related to its effects on dopamine levels.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium is its potential as a dopamine reuptake inhibitor. This may make the compound useful for studying the role of dopamine in the brain and for developing treatments for conditions such as addiction and ADHD. However, there are also limitations to using this compound in lab experiments. For example, the compound has been shown to have some neurotoxic effects in animals, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium. One area of research could focus on the compound's potential as a treatment for addiction and other conditions related to dopamine dysfunction. Another area of research could focus on developing new compounds based on 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium that have improved therapeutic potential and fewer side effects. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its effects on dopamine signaling in the brain.
Méthodes De Synthèse
The synthesis of 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium involves several steps, including the reaction of tropinone with methylamine and formaldehyde to form the intermediate compound 3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol. This compound is then reacted with hydrogen chloride to form the final product, 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium.
Applications De Recherche Scientifique
3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium has been studied for its potential applications in scientific research. One area of research has focused on the compound's potential as a dopamine reuptake inhibitor. Dopamine is a neurotransmitter that plays a role in reward, motivation, and pleasure. Drugs that increase dopamine levels in the brain, such as cocaine and amphetamines, can be addictive. By inhibiting the reuptake of dopamine, 3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium may have potential applications in the treatment of addiction and other conditions.
Propriétés
Numéro CAS |
136377-41-8 |
|---|---|
Nom du produit |
3-Methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium |
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
(8R)-10-methyl-10-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;oxalic acid |
InChI |
InChI=1S/C13H17N.C2H2O4/c1-14-7-6-10-8-11(9-14)13-5-3-2-4-12(10)13;3-1(4)2(5)6/h2-5,10-11H,6-9H2,1H3;(H,3,4)(H,5,6)/t10?,11-;/m0./s1 |
Clé InChI |
VOIHYGPFXIEUCI-GQNCZFCYSA-N |
SMILES isomérique |
CN1CCC2C[C@@H](C1)C3=CC=CC=C23.C(=O)(C(=O)O)O |
SMILES |
CN1CCC2CC(C1)C3=CC=CC=C23.C(=O)(C(=O)O)O |
SMILES canonique |
CN1CCC2CC(C1)C3=CC=CC=C23.C(=O)(C(=O)O)O |
Synonymes |
3-methyl-1,2,3,4,5,6-hexahydro-1,6-methano-3-benzazocinium 3-MHMB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)

